molecular formula C23H35N5O7S B7949579 Biotinyl-PEG2-maleimide

Biotinyl-PEG2-maleimide

Cat. No.: B7949579
M. Wt: 525.6 g/mol
InChI Key: UDPCXVIKHFVPSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotinyl-PEG2-maleimide is a useful research compound. Its molecular formula is C23H35N5O7S and its molecular weight is 525.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biomolecular Immobilization and Sensing : Biotinyl-PEG2-maleimide is used in the fabrication of antibiofouling, specifically reactive polymeric coatings for efficient biomolecular immobilization and sensing. These coatings, made of poly(ethylene glycol)-based copolymers, allow for facile surface modification and are useful for various biotechnological applications (Gevrek, Kosif, & Sanyal, 2017).

  • Mechanical Manipulation of Membrane Proteins : It's utilized in processes for biotinylating specific membrane proteins, thereby enabling their attachment to external force probes for mechanical manipulation within their native environment. This is particularly useful in studying the mechanical aspects of membrane proteins in living cells (Gorostiza et al., 2005).

  • Antibody-Drug Hybrid Conjugates : this compound is employed in constructing antibody-drug hybrid conjugates. A notable example is its use in conjugating a biotin tag and a cell-surface targeting agent to an IgG1-derived Fc fragment, highlighting its potential in targeted cancer therapies (Thomas et al., 2008).

  • Covalent Poly(ethylene oxide) Nanogel Films : These films, useful in cell fate studies and tissue engineering, are created using a build-up process involving bifunctional and tetrafunctional PEG molecules reacting through thiol/maleimide click chemistry. This compound plays a crucial role in these processes, particularly in functionalizing biomolecules for immobilization in these films (Zahouani et al., 2017).

  • Enhanced Mucoadhesion in Drug Delivery Systems : The modification of alginate with maleimide-terminated PEG, like this compound, significantly improves mucoadhesion properties, making it suitable for a variety of biomedical applications, especially in drug delivery systems (Shtenberg, Goldfeder, Schroeder, & Bianco-Peled, 2017).

  • In Vivo Applications of PEGylated Gold Nanoparticles : this compound is used in synthesizing maleimide-terminated PEGylated gold nanoparticles for radiolabeling, demonstrating potential in diagnostics and therapeutics (Zhu et al., 2014).

  • Cysteine-Selective Protein Modification : Carbonylacrylic reagents equipped with PEG or fluorophore moieties, which undergo rapid thiol Michael-addition, are utilized for precise modification of proteins and antibodies at pre-determined sites. This compound contributes to this process by providing stability and selectivity in cysteine bioconjugation (Bernardim et al., 2016).

Properties

IUPAC Name

N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N5O7S/c29-18(4-2-1-3-17-22-16(15-36-17)26-23(33)27-22)24-8-11-34-13-14-35-12-9-25-19(30)7-10-28-20(31)5-6-21(28)32/h5-6,16-17,22H,1-4,7-15H2,(H,24,29)(H,25,30)(H2,26,27,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPCXVIKHFVPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N5O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70476455
Record name AGN-PC-0BXXCE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305372-39-8
Record name AGN-PC-0BXXCE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70476455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.